molecular formula C20H16F2N6O2 B2761901 (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-32-8

(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2761901
CAS No.: 1105249-32-8
M. Wt: 410.385
InChI Key: VFHVBJPJAKZIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a potent and selective investigational inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the striatum of the brain that regulates intracellular signaling by hydrolyzing the secondary messengers cAMP and cGMP. Research into PDE10A inhibitors is a major focus for developing novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders , including schizophrenia and Huntington's disease, due to the enzyme's role in modulating striatal output and dopamine receptor signaling. This compound's specific molecular architecture, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is designed for high affinity and selectivity towards the PDE10A enzyme. Preclinical studies of structurally related analogues highlight their potential to ameliorate cognitive deficits and behavioral abnormalities in animal models by normalizing neuronal activity in the corticostriatal pathway. As a research-grade chemical tool, this inhibitor is invaluable for elucidating the complex pathophysiology of basal ganglia disorders, validating PDE10A as a drug target, and supporting the discovery of next-generation central nervous system (CNS) therapeutics.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O2/c21-14-4-3-13(12-15(14)22)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHVBJPJAKZIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core triazolo[4,3-b]pyridazine ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative

Industrial Production Methods

On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Structural Characteristics

This compound has a molecular formula of C20H16F2N6O2C_{20}H_{16}F_{2}N_{6}O_{2} and a molecular weight of approximately 410.385 g/mol. Its structure incorporates several pharmacologically relevant moieties:

  • Difluorophenyl Group : Enhances lipophilicity and biological activity.
  • Furan Ring : Known for its role in various biological activities.
  • Triazolo-Pyridazine Moiety : Imparts unique pharmacological properties.
  • Piperazine Linkage : Often associated with enhanced receptor binding and biological efficacy.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research into the interactions of this compound with biological targets has revealed its potential in studying various biochemical pathways. The triazole component is known for its ability to bind with enzymes and receptors, making it a valuable tool in pharmacological research.

Medicine

The therapeutic potential of this compound is significant, particularly in the treatment of diseases such as cancer and inflammation. Its diverse biological activities include:

  • Antimicrobial Activity : Triazole derivatives have shown broad-spectrum antimicrobial effects against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against multiple strains .
  • Antifungal Activity : Similar compounds exhibit potent antifungal properties against pathogens such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .
  • Anticancer Potential : Certain triazoles have been shown to induce apoptosis in cancer cell lines through mechanisms like inhibiting specific kinases involved in cell proliferation .

Biochemical Pathways

Triazole compounds are associated with diverse pharmacological activities:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Antioxidant
  • Antiviral
  • Anti-inflammatory

These properties make the compound a candidate for further research into new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives similar to the target compound:

  • Antimicrobial Studies : Research demonstrated that structurally related triazoles were effective against resistant bacterial strains, showcasing their potential as new antibiotics .
  • Anticancer Research : Investigations into the anticancer properties of triazole derivatives revealed their ability to inhibit tumor growth in various cancer models .
  • Pharmacokinetic Studies : The presence of the triazole ring enhances binding affinity to biological targets, suggesting favorable pharmacokinetic profiles for therapeutic applications .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Triazolo-thiadiazole vs. Triazolo-pyridazine
  • Compound 9a (): 3-(3,4-dimethoxy phenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole replaces the pyridazine with a thiadiazole ring.
b) Pyridazinone Derivatives
  • Pyrazon (): 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone lacks the triazolo ring but shares the pyridazine scaffold.

Substituent Effects on Piperazine-Linked Methanones

a) Aryl Group Modifications
Compound Aryl Substituent Key Properties Reference
Target Compound 3,4-Difluorophenyl Enhanced metabolic stability
Compound 21 () Thiophen-2-yl Higher lipophilicity
M452-1244 () 3,4-Dimethylphenyl Increased hydrophobicity
  • 3,4-Difluorophenyl (Target): Fluorine atoms reduce metabolic oxidation compared to methyl or thiophene groups.
  • Thiophen-2-yl : Sulfur’s polarizability may improve receptor interactions but shorten half-life due to oxidation .
b) Piperazine Modifications
  • Compound in : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
    • Impact : Bulky dioxolane substituents reduce CNS penetration compared to the target’s compact difluorophenyl group .

Triazolo Ring Substituents

  • Furan-2-yl (Target) : Electron-donating furan enhances resonance stability but may increase susceptibility to cytochrome P450-mediated oxidation.
  • M452-1244 (): Lacks furan, instead featuring a 3,4-dimethylphenyl group, which prioritizes hydrophobic interactions over electronic effects .

Research Findings and Inferred Structure-Activity Relationships (SAR)

  • Metabolic Stability: Fluorination and furan substitution synergize to reduce first-pass metabolism compared to non-fluorinated analogs .
  • Receptor Binding : The triazolo-pyridazine core’s planar structure likely facilitates stronger π-π stacking with CNS receptors than bulkier triazolo-thiadiazoles (Compound 9a) .

Biological Activity

The compound (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by a unique structure that incorporates various pharmacologically relevant moieties. Its molecular formula is C20H16F2N6O2C_{20}H_{16}F_{2}N_{6}O_{2} with a molecular weight of approximately 410.385 g/mol . This compound belongs to the class of triazole derivatives , which have been identified as having significant biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The structural components of this compound include:

  • Difluorophenyl group : Enhances lipophilicity and biological activity.
  • Furan ring : Known for its role in various biological activities.
  • Triazolo-pyridazine moiety : Imparts unique pharmacological properties.
  • Piperazine linkage : Often associated with enhanced receptor binding and biological efficacy.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, a related triazole demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against multiple bacterial strains .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. Compounds with similar structures have been reported to exhibit potent antifungal activity against pathogens like Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .

Anticancer Potential

The anticancer potential of triazole derivatives has been explored in several studies. For example, certain triazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of the piperazine ring in the compound may enhance its interaction with cellular targets.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of a series of triazole compounds against standard bacterial strains. The results indicated that compounds with a trifluoromethyl group on the phenyl ring exhibited superior antimicrobial activity compared to other derivatives. The compound's structural features were crucial for its bioactivity .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that triazole-containing compounds could inhibit tumor growth effectively. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells. The specific role of the furan and piperazine groups in enhancing cytotoxicity was highlighted .

Data Summary Table

PropertyValue
Molecular FormulaC20H16F2N6O2C_{20}H_{16}F_{2}N_{6}O_{2}
Molecular Weight410.385 g/mol
Antimicrobial ActivityMIC: 1–8 μg/mL
Antifungal ActivityMIC: 0.5–4 μg/mL
Anticancer MechanismApoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone?

  • Methodology :

  • Stepwise assembly : Begin with the synthesis of the triazolopyridazine core via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, using phosphorus oxychloride as a dehydrating agent .
  • Piperazine coupling : React the triazolopyridazine intermediate with 1-(3,4-difluorophenyl)piperazine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Furan-2-yl functionalization : Introduce the furan moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    • Key considerations : Optimize reaction temperature (70–120°C), solvent polarity (DMF, THF), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns using 1^1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine, δ 6.3–6.8 ppm for furan) and 13^{13}C NMR .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~505.5 g/mol) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in triazolopyridazine core) .

Q. What safety precautions are necessary during handling?

  • Hazard mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (based on structurally related compounds) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing pharmacological activity?

  • Experimental design :

  • Analog synthesis : Modify substituents on the triazolopyridazine core (e.g., replace furan with thiophene) and piperazine linker (e.g., methyl vs. cyclopropyl groups) .
  • In vitro assays : Test inhibition of target proteins (e.g., BRD4 bromodomains) using fluorescence polarization or TR-FRET assays .
  • Data analysis : Correlate IC50_{50} values with computational docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with difluorophenyl group) .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution strategy :

  • Standardize protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for enzyme lot variability .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular models (e.g., c-Myc downregulation in cancer cell lines) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • In silico tools :

  • ADMET prediction : Use SwissADME to estimate logP (~3.2), solubility (moderate), and CYP450 inhibition risk .
  • MD simulations : Model blood-brain barrier permeability (low, due to high polar surface area ~85 Ų) .
    • Validation : Compare predictions with in vivo PK studies (e.g., plasma half-life in rodent models) .

Key Research Challenges

  • Synthetic yield optimization : Low yields (<30%) in triazolopyridazine cyclization require catalyst screening (e.g., switch from POCl3_3 to PCl5_5) .
  • Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.